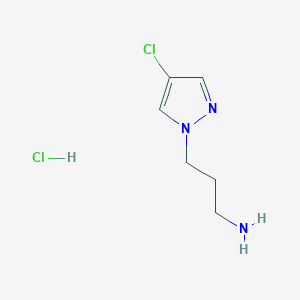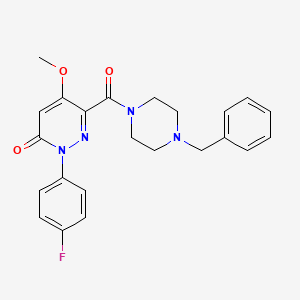![molecular formula C13H11ClN4S2 B3003588 3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine CAS No. 477872-63-2](/img/structure/B3003588.png)
3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine is a useful research compound. Its molecular formula is C13H11ClN4S2 and its molecular weight is 322.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Glycosylation in Carbohydrate Research
The study by El Ashry et al. (2009) explored the glycosylation of triazole derivatives, similar to the compound , showcasing their potential in carbohydrate research. They synthesized various glycosylated derivatives, providing insights into regioselectivity and the influence of different bases and conditions, including microwave irradiation, on these reactions (El Ashry et al., 2009).
Synthesis of Schiff Bases and Antimicrobial Activity
Hu, Li, and Huang (2006) reported the synthesis of Schiff bases containing triazole and oxadiazole units, derived from triazole-thiol compounds. These synthesized compounds were evaluated for their antibacterial properties, demonstrating the potential use of triazole derivatives in antimicrobial studies (Hu, Li, & Huang, 2006).
Reactions of Triazole-Thiols
Kaldrikyan et al. (2016) investigated the reactions of 1,2,4-triazole-3-thiols, closely related to the compound . They studied various reactions leading to new triazole derivatives, emphasizing the versatility of triazole-thiols in synthesizing diverse chemical structures with potential applications in various fields (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Pharmacological Properties
Maliszewska-Guz et al. (2005) explored the pharmacological properties of triazole-thiol derivatives. Their study on the cyclization of these compounds and subsequent pharmacological testing in mice highlights the potential of triazole derivatives in developing new pharmacologically active substances (Maliszewska-Guz et al., 2005).
Structural Analysis and Potential Inhibitory Properties
Al-Wahaibi et al. (2019) focused on the structural analysis of a triazole compound, identifying it as a potential 11β-hydroxysteroid dehydrogenase type 1 inhibitor. Their comprehensive study using single-crystal X-ray diffraction and DFT calculations reveals the structural nuances and potential drug design applications of triazole derivatives (Al-Wahaibi et al., 2019).
Synthesis and Antimicrobial Activities
Hussain, Sharma, and Amir (2008) synthesized various triazole and thiadiazole derivatives, testing their antimicrobial activities. This study underscores the relevance of triazole compounds in the development of new antimicrobial agents (Hussain, Sharma, & Amir, 2008).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4S2/c14-10-5-2-1-4-9(10)8-20-13-17-16-12(18(13)15)11-6-3-7-19-11/h1-7H,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFDKHAVAAIMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)xanthen-9-one](/img/no-structure.png)
![N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B3003512.png)


![[(2-Cyanoethyl)(phenyl)carbamoyl]methyl 2,6-dichloropyridine-4-carboxylate](/img/structure/B3003516.png)
![4-(benzylthio)-7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3003517.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B3003518.png)


![(2R)-2-[[(2S)-2-aminopropanoyl]amino]propanoic acid;hydrochloride](/img/structure/B3003522.png)
![2-Naphthyl 2-[(5-chloro-2-methoxyphenyl)sulfonyloxy]benzoate](/img/structure/B3003523.png)

